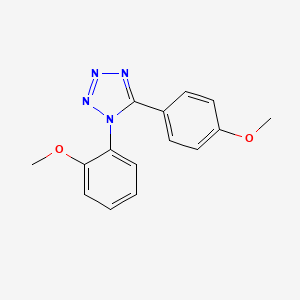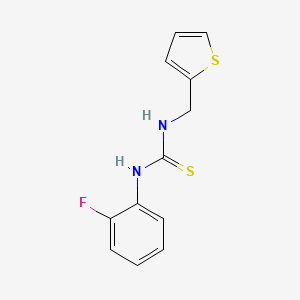![molecular formula C12H11F6NO B5728591 N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide, also known as BTM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.3 g/mol. BTM has been used in various research studies to understand its mechanism of action and its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to act on multiple targets in the cell. Studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide can inhibit the activity of enzymes such as HDAC6 and HSP90, which are involved in cancer cell growth and survival. N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has also been shown to activate the AMPK pathway, which is involved in cellular energy metabolism and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have neuroprotective effects. N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide in lab experiments is its unique properties, which make it a promising candidate for cancer therapy and neurological disorders. Its solubility in organic solvents also makes it easy to work with in the lab. However, one limitation of using N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide is its toxicity, which can affect the results of experiments if not properly controlled.
Orientations Futures
There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide. One direction is to further understand its mechanism of action and identify its targets in the cell. Another direction is to study its potential applications in the treatment of other diseases such as inflammatory diseases and cardiovascular diseases. Additionally, research can be done to develop more effective and less toxic derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide for use in the clinic.
Conclusion:
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide, or N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its unique properties make it a promising candidate for cancer therapy and neurological disorders. While there are limitations to its use, research on N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide continues to offer promising avenues for future discoveries.
Méthodes De Synthèse
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide as a white crystalline solid in high yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c1-6(2)10(20)19-9-4-7(11(13,14)15)3-8(5-9)12(16,17)18/h3-6H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBKLDFIABVIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

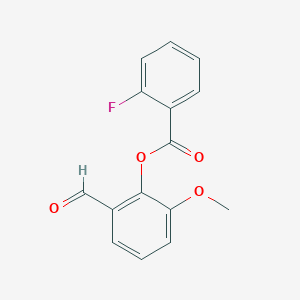
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
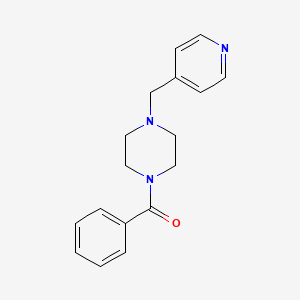
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
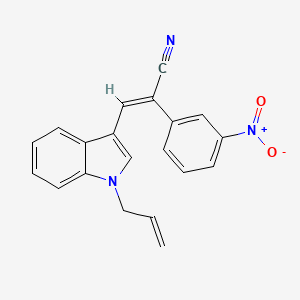

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
